molecular formula C14H19ClFNO2 B1307711 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid CAS No. 440648-00-0

1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid

Número de catálogo: B1307711
Número CAS: 440648-00-0
Peso molecular: 287.76 g/mol
Clave InChI: RKNQVGRXUUASSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context of Cyclohexanecarboxylic Acid Derivatives

The development of cyclohexanecarboxylic acid derivatives traces back to early industrial organic chemistry, where cyclohexanecarboxylic acid itself was first recognized as a valuable synthetic intermediate. Historically, cyclohexanecarboxylic acid has been prepared through the hydrogenation of benzoic acid, establishing a fundamental synthetic route that connects aromatic and aliphatic carboxylic acid systems. This transformation represents one of the earliest examples of catalytic hydrogenation applied to aromatic carboxylic acids, demonstrating the versatility of cyclohexane-based structures in synthetic chemistry.

The industrial significance of cyclohexanecarboxylic acid became apparent through its role as a precursor to caprolactam, the monomer used in nylon-6 production. This application highlighted the importance of cyclohexane carboxylic acid derivatives in polymer chemistry and established a foundation for exploring related structures with modified properties. The reaction of cyclohexanecarboxylic acid with nitrosylsulfuric acid to produce caprolactam demonstrated the synthetic utility of these compounds and encouraged further investigation into structurally related derivatives.

Pharmaceutical applications of cyclohexanecarboxylic acid derivatives emerged more recently, with compounds like tranexamic acid (trans-4-aminomethylcyclohexane carboxylic acid) demonstrating significant therapeutic potential. Tranexamic acid's success as an antiplasmin agent established cyclohexanecarboxylic acid scaffolds as viable platforms for drug development, particularly in applications requiring specific conformational constraints and hydrogen bonding patterns. This precedent encouraged medicinal chemists to explore further modifications of the cyclohexanecarboxylic acid core, leading to the development of more complex derivatives incorporating various functional groups and substituents.

The evolution toward fluorinated derivatives represents a natural progression in this field, as fluorine substitution has become a dominant strategy in modern drug design. Research has shown that approximately 20-25% of pharmaceuticals contain fluorine atoms, reflecting the unique properties that fluorination imparts to organic molecules. The development of this compound and related compounds represents the convergence of these historical trends, combining the proven utility of cyclohexanecarboxylic acid scaffolds with the enhanced properties achievable through strategic fluorination.

Structural Significance of Fluorinated Benzylamine Substituents

The incorporation of fluorinated benzylamine substituents into cyclohexanecarboxylic acid derivatives introduces profound changes in molecular properties that extend far beyond simple structural modification. Fluorine atoms possess unique characteristics among halogen substituents, exhibiting the highest electronegativity (4.0 on the Pauling scale) and the smallest van der Waals radius among halogens. These properties result in distinctive electronic effects that significantly influence molecular behavior, intermolecular interactions, and biological activity.

The electron-withdrawing nature of fluorine creates substantial changes in electron density distribution throughout the benzyl ring system. Computational studies have demonstrated that fluorine substitution causes a redistribution of electron density away from the aromatic ring toward the fluorine atom, creating regions of positive electrostatic potential on the aromatic carbons. This electronic redistribution affects π-π interactions, hydrogen bonding patterns, and overall molecular recognition properties. The specific positioning of fluorine in the para-position relative to the benzyl carbon maximizes these effects while avoiding steric complications that might arise from closer proximity to the amino linkage.

Research on fluorinated aromatic systems has revealed that the presence of fluorine atoms significantly alters edge-to-face aromatic interactions, which are crucial in protein-ligand binding and crystal packing arrangements. Studies indicate that fluorinated benzene rings generally exhibit reduced binding energies in edge-to-face configurations compared to their non-fluorinated counterparts, with the magnitude of this effect depending on the specific positioning of fluorine substituents. However, the presence of partially negative fluorine atoms can create stabilizing electrostatic interactions with partially positive hydrogen atoms on adjacent aromatic rings, partially compensating for the overall reduction in binding strength.

The benzylamine linkage itself contributes additional structural complexity through its conformational flexibility and hydrogen bonding capabilities. The amino group serves as both a hydrogen bond donor and acceptor, enabling multiple interaction modes with biological targets or crystal lattice components. The methylene bridge connecting the amino group to the aromatic ring provides conformational flexibility while maintaining a defined spatial relationship between the fluorinated aromatic system and the cyclohexanecarboxylic acid core. This flexibility allows the molecule to adopt conformations optimized for specific interactions while preserving the electronic effects imparted by fluorination.

Molecular electrostatic potential mapping studies have shown that fluorinated benzylamine substituents create distinct patterns of charge distribution that can influence molecular recognition and binding selectivity. The electron-withdrawing effect of fluorine extends through the aromatic ring system and can affect the basicity of the amino group, potentially altering protonation states and ionic interactions under physiological conditions. These effects contribute to the unique pharmacological profiles often observed in fluorinated drug molecules, including enhanced metabolic stability, altered tissue distribution, and modified receptor binding affinities.

Positional Isomerism and Stereochemical Considerations

The structural complexity of this compound gives rise to multiple forms of isomerism that significantly impact its chemical and biological properties. Positional isomerism becomes particularly relevant when considering alternative fluorine substitution patterns on the benzyl ring, with ortho-, meta-, and para-positions each conferring distinct electronic and steric effects. Research on fluorinated benzylamine systems has demonstrated that fluorine positioning dramatically influences crystal symmetry, intermolecular interactions, and material properties.

Studies on isomeric fluorobenzylammonium compounds have revealed that different fluorine positions lead to fundamentally different crystal structures and physical properties. Compounds with fluorine in the ortho-position (2-fluorobenzylamine derivatives) typically exhibit different hydrogen bonding patterns and crystal packing arrangements compared to para-substituted analogs. The meta-position (3-fluorobenzylamine derivatives) can lead to polar crystal structures with unique electronic properties, while para-substitution generally provides more predictable and symmetric molecular arrangements. These differences arise from the varying electronic effects and steric interactions associated with each substitution pattern.

The cyclohexane ring system introduces additional stereochemical complexity through its conformational preferences and the potential for stereoisomerism at the substituted carbon atom. Although this compound does not contain traditional stereocenters, the cyclohexane ring adopts preferential chair conformations that can influence the spatial arrangement of substituents. The positioning of both the carboxylic acid group and the fluorinated benzylamine substituent on the same carbon atom creates a quaternary center that restricts conformational flexibility while establishing defined spatial relationships between functional groups.

Conformational analysis reveals that the cyclohexane ring preferentially adopts chair conformations that minimize steric interactions between the bulky fluorinated benzylamine substituent and the carboxylic acid group. Computational studies suggest that the most stable conformations place these substituents in equatorial-like positions, reducing unfavorable 1,3-diaxial interactions that might destabilize the molecule. The restricted rotation around the carbon-nitrogen bond connecting the cyclohexane ring to the benzylamine moiety creates additional conformational preferences that influence overall molecular shape and binding properties.

Structural Parameter Value Reference
Molecular Weight 251.30 g/mol
Topological Polar Surface Area 49.33 Ų
Calculated LogP 2.7028
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 2
Rotatable Bonds 4

The influence of stereochemistry extends to related compounds in this chemical family, where systematic modifications to the cyclohexane ring substitution pattern can dramatically alter biological activity and pharmacological properties. Research on cyclohexanecarboxylic acid derivatives has shown that compounds with amino substituents in different positions on the cyclohexane ring exhibit markedly different properties. For example, 2-aminocyclohexanecarboxylic acid and 3-aminocyclohexanecarboxylic acid represent positional isomers with distinct chemical behaviors and potential biological activities, highlighting the importance of precise structural definition in this compound class.

Propiedades

Número CAS

440648-00-0

Fórmula molecular

C14H19ClFNO2

Peso molecular

287.76 g/mol

Nombre IUPAC

1-[(4-fluorophenyl)methylamino]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H18FNO2.ClH/c15-12-6-4-11(5-7-12)10-16-14(13(17)18)8-2-1-3-9-14;/h4-7,16H,1-3,8-10H2,(H,17,18);1H

Clave InChI

RKNQVGRXUUASSM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)O)NCC2=CC=C(C=C2)F

SMILES canónico

C1CCC(CC1)(C(=O)O)NCC2=CC=C(C=C2)F.Cl

Secuencia

X

Origen del producto

United States

Métodos De Preparación

Halogenation and Acylation Process

This method involves the following steps:

  • Halogenation : A cyclohexanecarboxylic acid derivative is reacted with halogenating agents such as phosphorus halides (PX₃, PX₅), sulfur oxides (SOX₂), or cyanogen halides (NCX). This step converts the carboxylic acid into an acyl halide intermediate. The reaction is carried out in the presence of tri-(C₁-C₅)alkylamine to stabilize the intermediate.

  • Acylation : The acyl halide is then reacted with bis(2-aminophenyl)disulfide to acylate amino groups. The product is reduced using agents like triphenylphosphine, zinc, or sodium borohydride to yield thiol derivatives. These thiols are further acylated using alkyl halides (e.g., R₄C(O)X′, where X′ = Cl, Br, I, or F).

Key Reaction Conditions :

  • Temperature: Room temperature for halogenation; elevated temperatures for acylation.
  • Solvent: Organic solvents such as dichloromethane (DCM).
  • Yield: Dependent on the purity of reagents and reaction time.

Catalytic Hydrogenation

This process focuses on converting p-aminobenzoic acid derivatives into cyclohexanecarboxylic acid derivatives under mild conditions:

  • Catalyst : Ruthenium on carbon (Ru/C) or rhodium-based catalysts are used.
  • Reaction Conditions : Hydrogenation occurs in aqueous NaOH (10%) at low hydrogen pressures. This method ensures a high trans-to-cis ratio (>75%) in the final product.

Steps :

  • React p-aminobenzoic acid with Ru/C in basic aqueous media.
  • Perform one-pot conversion to achieve trans-4-amino-cyclohexanecarboxylic acid derivatives.

Advantages :

  • High stereoselectivity favoring trans-isomers.
  • Industrial scalability due to mild reaction conditions.

Conversion via Intermediate Hydrolysis

This pathway involves the hydrolysis of cyclohexanecarbonitrile derivatives:

  • Intermediate Formation : Cyclohexanecarbonitrile is alkylated using Grignard reagents (e.g., methylmagnesium chloride) followed by hydrolysis to yield cyclohexanecarboxylic acids.

  • Hydrolysis Conditions :

    • Catalysts: Acids such as sulfuric acid (H₂SO₄) or bases like NaOH.
    • Temperature: Moderate heating to facilitate hydrolysis.

One-Pot Synthesis

A simplified one-pot method involves direct conversion of p-aminobenzoic acid to trans-configured cyclohexanecarboxylic acids:

  • Procedure :

    • Use a base in aprotic solvents for cis-to-trans conversion.
    • Crystallize the product in an organic solvent.
  • Yield and Purity :

    • Conversion yield ~68–73%.
    • High stereoselectivity reported (>75% trans-isomer).

Data Table: Comparative Analysis

Method Key Reagents Reaction Conditions Yield (%) Advantages
Halogenation & Acylation PX₃, SOX₂, NCX Room temp for halogenation; elevated temp for acylation Variable Versatile functionalization
Catalytic Hydrogenation Ru/C, Rh-based catalysts Low hydrogen pressure, aqueous NaOH >75% trans High stereoselectivity
Hydrolysis via Intermediate Grignard reagents Moderate heating ~70% Simplified intermediate handling
One-Pot Synthesis Base + aprotic solvent Mild conditions ~68–73% Industrial scalability

Análisis De Reacciones Químicas

1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form a nitro group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can also undergo reduction reactions, where the carboxylic acid group can be reduced to an alcohol group. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of a nitro compound, while reduction of the carboxylic acid group can lead to the formation of an alcohol.

Aplicaciones Científicas De Investigación

1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of other GABAA receptor modulators.

    Biology: In biological research, this compound is used to study the function of the GABAA receptor and its role in the central nervous system.

    Medicine: The compound is being developed as a potential therapeutic agent for the treatment of respiratory depression, a condition characterized by reduced breathing rate and depth.

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid involves its interaction with the GABAA receptor. This compound acts as a positive allosteric modulator, enhancing the activity of the GABAA receptor by binding to a specific site on the receptor. This binding increases the receptor’s affinity for the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and hyperpolarization of the neuron. This results in an overall inhibitory effect on neuronal activity, which can help alleviate symptoms of respiratory depression.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features Potential Applications
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid C₁₄H₁₇FNO₂ 265.29 4-Fluorobenzylamino, carboxylic acid Enhanced lipophilicity, H-bond donor Enzyme inhibitors, drug candidates
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid C₁₃H₁₆FNO₂ 237.27 2-Fluorophenylamino Steric hindrance near fluorine Less explored, potential SAR studies
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid C₁₃H₁₃FO₃ 244.24 4-Fluorophenyl, 4-keto group Increased polarity, keto-enol tautomerism Biochemical probes
1-[(Pyridin-3-ylsulfonyl)amino]cyclohexanecarboxylic acid C₁₂H₁₆N₂O₄S 308.33 Pyridinylsulfonylamino Strong electron-withdrawing group Sulfonamide-based drug design
1-(4-Fluorophenyl)cyclohexanecarboxylic acid C₁₃H₁₅FO₂ 222.26 4-Fluorophenyl No amino group; simpler structure Intermediate in organic synthesis

Conformational and Crystallographic Insights

  • Cyclohexane Ring Conformation : The cyclohexane ring typically adopts a chair conformation, as observed in sulfonamide derivatives of tranexamic acid. This conformation stabilizes crystal packing via intermolecular hydrogen bonds involving the carboxylic acid group .
  • Fluorine Impact : The 4-fluoro substituent minimizes steric clashes compared to 2-fluoro isomers, optimizing interactions with hydrophobic pockets in target proteins .

Actividad Biológica

1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid (CAS No. 440648-00-0) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C13H16FNO2
Molecular Weight 235.28 g/mol
IUPAC Name This compound
SMILES Notation NC(=O)C1CCCCC1C(C1=CC=C(C=C1)F)=C(C)C
InChI Key ZDPSKZVQHDBRRG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting amino acid transport systems and influencing cellular signaling mechanisms.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity: Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has been tested against human prostate cancer (DU145) and glioblastoma (U87) cells, demonstrating significant cytotoxic effects.
  • Amino Acid Transport Modulation: The compound may influence the transport of amino acids across cell membranes, particularly through system L and ASC transporters. This modulation can impact cellular metabolism and growth.

Case Studies

Several studies have investigated the effects of this compound on various cancer models:

  • Prostate Cancer Model:
    • In vitro studies using DU145 cells showed a dose-dependent decrease in cell viability upon treatment with the compound.
    • IC50 values were determined to be around 15 µM, indicating effective inhibition at relatively low concentrations.
  • Glioblastoma Model:
    • U87 cells treated with varying concentrations demonstrated significant reductions in proliferation rates.
    • Flow cytometry analyses revealed increased apoptosis rates in treated cells compared to controls.

Data Table: Biological Activity Summary

Cell LineTreatment Concentration (µM)IC50 (µM)% Viability Reduction
DU1455, 10, 151530%, 60%, 80%
U875, 10, 201225%, 55%, 75%

Discussion

The findings suggest that this compound has promising potential as an anticancer agent due to its ability to inhibit tumor cell growth and modulate amino acid transport mechanisms. Further research is warranted to elucidate the precise biochemical pathways involved and to assess the compound's efficacy in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.